

Application Notes and Protocols: Tert-butyl (3-methoxyphenyl)carbamate in Medicinal Chemistry

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Compound of Interest

Compound Name:	<i>Tert-butyl (3-methoxyphenyl)carbamate</i>
Cat. No.:	B1276044

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-methoxyphenyl)carbamate, also known as N-Boc-3-methoxyaniline, is a pivotal intermediate in the field of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group offers a robust and reliable method for masking the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other positions of the molecule.^[1] Its subsequent facile removal under mild acidic conditions makes it an ideal choice in multi-step syntheses of complex pharmaceutical agents.^[1] This document provides detailed application notes and experimental protocols for the synthesis of **tert-butyl (3-methoxyphenyl)carbamate** and its use as a key building block in the development of targeted therapies, particularly kinase inhibitors.

Synthesis of Tert-butyl (3-methoxyphenyl)carbamate

The standard and most efficient method for the synthesis of **tert-butyl (3-methoxyphenyl)carbamate** is the reaction of 3-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds with high yield and purity.

Experimental Protocol: Synthesis of Tert-butyl (3-methoxyphenyl)carbamate

Materials:

- 3-Methoxyaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

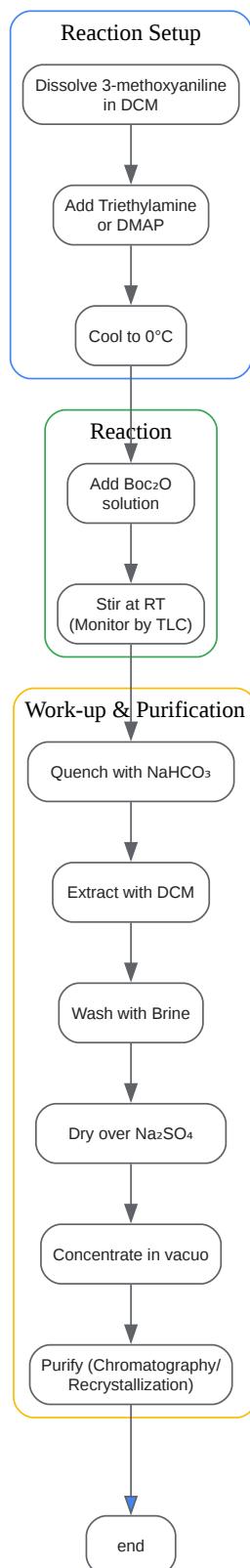
- In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in dichloromethane (DCM).
- To this solution, add triethylamine (1.2 eq) or a catalytic amount of DMAP.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred reaction mixture.

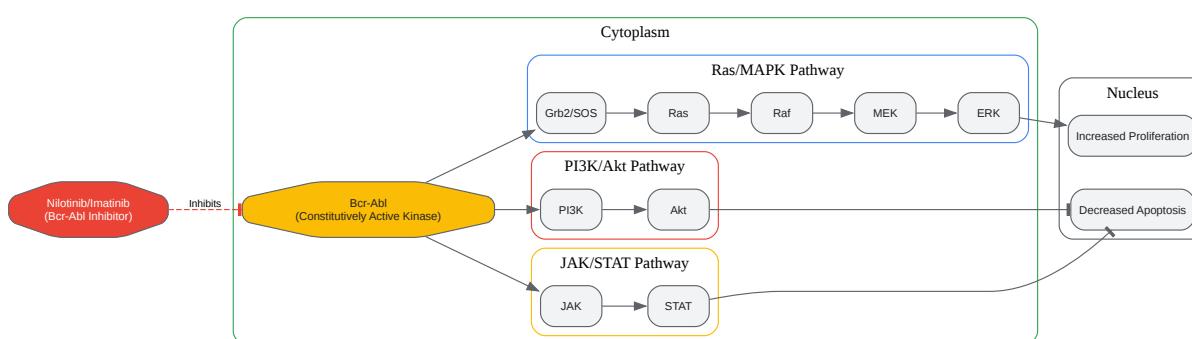
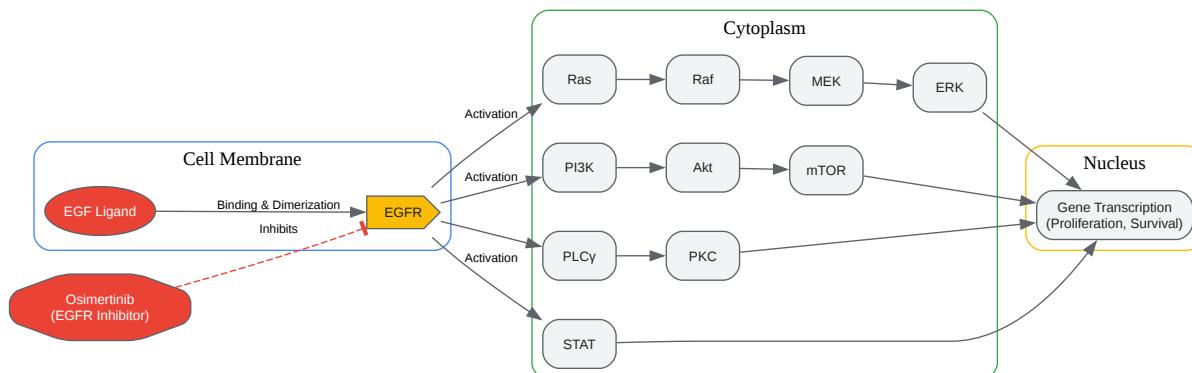
- Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[2\]](#)
- Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford **tert-butyl (3-methoxyphenyl)carbamate** as a solid.

Table 1: Representative Synthesis Data

Starting Material	Reagent	Solvent	Catalyst	Yield	Purity	Reference
4-fluoro-2-methoxy-5-nitroaniline	Boc ₂ O	DCM	DMAP, TEA	90%	>98%	[3]
3-chloroaniline	Boc ₂ O	Water	-	High	High	[4]

Experimental Workflow: Synthesis of Tert-butyl (3-methoxyphenyl)carbamate





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